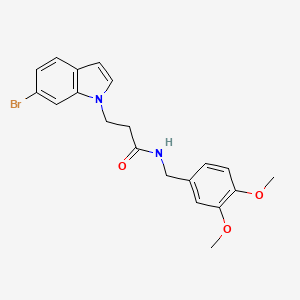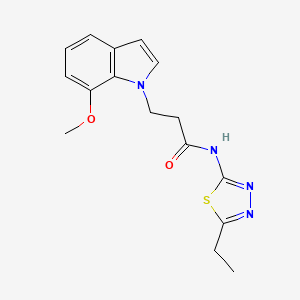![molecular formula C18H18N4O4S B10991201 Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B10991201.png)
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or similar reagents.
Thiazole Ring Construction: The thiazole ring is often formed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The quinazoline and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be recycled to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group on the quinazoline moiety can undergo oxidation to form quinazolinones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), LiAlH4.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation: Quinazolinones.
Reduction: Alcohol derivatives.
Substitution: Amides, thioesters, and other ester derivatives.
Applications De Recherche Scientifique
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has shown promise in preclinical studies as an anti-cancer agent, owing to its ability to inhibit specific kinases involved in cell proliferation.
Industry
In the pharmaceutical industry, this compound is explored for its potential as a lead compound in drug discovery programs targeting various diseases, including cancer and infectious diseases.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. The quinazoline moiety is known to interact with kinase enzymes, inhibiting their activity and thus blocking signal transduction pathways that lead to cell proliferation. The thiazole ring enhances binding affinity and specificity to the target enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate: Lacks the methyl group on the thiazole ring.
Methyl 2-{[3-(4-hydroxyquinazolin-2-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate: Has a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both quinazoline and thiazole rings, which confer distinct biological activities. The ethyl ester group also influences its pharmacokinetic properties, such as solubility and metabolic stability, making it a valuable compound in drug development.
Propriétés
Formule moléculaire |
C18H18N4O4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl 5-methyl-2-[3-(4-oxo-3H-quinazolin-2-yl)propanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-3-26-17(25)15-10(2)27-18(22-15)21-14(23)9-8-13-19-12-7-5-4-6-11(12)16(24)20-13/h4-7H,3,8-9H2,1-2H3,(H,19,20,24)(H,21,22,23) |
Clé InChI |
WWLPPMYCESDPLF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCC2=NC3=CC=CC=C3C(=O)N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(dimethylsulfamoyl)phenyl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10991125.png)
![[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B10991130.png)
![4-(3-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10991138.png)
![1-methyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10991145.png)
![{4-[(4,6-Dimethylpyrimidin-2-yl)amino]phenyl}(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991148.png)
![3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10991156.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10991172.png)
![N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10991173.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10991176.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B10991181.png)
![N-(6-methoxypyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10991190.png)
![2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl(2-phenylmorpholin-4-yl)methanone](/img/structure/B10991199.png)

